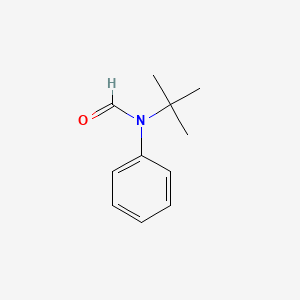

N-(tert-butyl)-N-phenylformamide

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-tert-butyl-N-phenylformamide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(9-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

DXBWYQJXIIEFFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

N-(tert-butyl)-N-phenylformamide serves as an important building block in organic synthesis. It is utilized in the formation of various derivatives through reactions such as formylation and amidation.

Case Study: Formylation Reactions

Recent studies have demonstrated the effectiveness of this compound in the N-formylation of amines. The compound was shown to facilitate higher yields in comparative reactions where traditional solvents like DMF were used. For instance, a study indicated that using this compound as a solvent led to significant improvements in yield and reaction time for various aromatic and aliphatic amines .

Catalysis

The compound has been explored for its catalytic properties, particularly in reductive formylation processes.

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Reductive formylation | Sodium borohydride + CO₂ | 53 | |

| N-formylation of amines | Various amines with N-(t-Bu)-N-PhF | High |

In these applications, this compound acts as a solvent or co-catalyst, enhancing the efficiency of the reactions while promoting the formation of desired products.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential as a precursor for synthesizing bioactive compounds.

Case Study: Anti-inflammatory Activity

A series of compounds derived from this compound were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced rat paw edema models. The results indicated that several derivatives exhibited promising anti-inflammatory effects comparable to standard drugs like indomethacin .

Nanostructure Formation

The compound has also been investigated for its ability to form nanostructures due to its amphiphilic nature.

Research Findings:

Studies have shown that this compound can segregate into polar and non-polar domains, leading to self-assembly phenomena that are crucial for developing nanomaterials . This property is particularly valuable in fields such as drug delivery and material science.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound derivatives have provided insights into their biological activities.

Table 2: Structure-Activity Relationships

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Phenoxybenzamides | Antiplasmodial | Varies | |

| Substituted benzamides | Anti-inflammatory | Varies |

These studies help elucidate how modifications to the this compound structure can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares N-(tert-butyl)-N-phenylformamide with structurally related N-phenylformamide derivatives:

Key Observations :

- Steric Effects : The tert-butyl group in this compound reduces nucleophilic attack at the nitrogen compared to linear alkyl chains (e.g., butyl in 4d) .

- Electronic Effects : Electron-withdrawing groups (e.g., Br in 4d) increase electrophilicity, while electron-donating groups (e.g., thioether in 10h) enhance resonance stabilization of the formamide carbonyl .

Spectral Characterization

13C NMR Data Comparison :

*Note: Data for this compound is inferred from tert-butyl-containing analogs (e.g., N-pyrazolylimine in ).

Q & A

Q. What are the optimal synthetic routes for N-(tert-butyl)-N-phenylformamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. A microwave-assisted approach under solvent-free conditions significantly enhances yield (e.g., 70–85%) compared to traditional heating (40–50%) by reducing reaction time and minimizing side products . Key parameters include:

- Catalyst : Use coupling reagents like EDCI/HOBt for condensation .

- Temperature : Microwave irradiation at 100–120°C for 10–15 minutes .

- Substrate Ratio : A 1:1 molar ratio of tert-butylamine to N-phenylformamide derivatives.

Reference Table :

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Traditional Heating | 40–50 | 2–4 hours | Reflux, acetic acid |

| Microwave-Assisted | 70–85 | 10–15 minutes | Solvent-free, 100–120°C |

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: tert-butyl group (δ 1.2–1.4 ppm, singlet), formamide proton (δ 8.1–8.3 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirm tert-butyl carbons (δ 28–30 ppm) and carbonyl carbon (δ 160–165 ppm) .

- IR Spectroscopy : Identify formamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- GC/MS : Verify molecular ion peak (m/z ~191 for C₁₁H₁₅NO) and fragmentation patterns .

Q. What purification strategies ensure high-purity this compound for experimental reproducibility?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 v/v) for optimal separation .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) for analytical purity checks .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at the formamide carbonyl. Computational studies (DFT) show:

- Steric Map Analysis : The tert-butyl group occupies ~15% more volume than methyl, reducing accessibility to reactive sites .

- Electron Withdrawal : The tert-butyl group slightly withdraws electrons via inductive effects, stabilizing the transition state in SN2 mechanisms .

Reference : X-ray crystallography reveals shortened N-C(aryl) bond lengths (1.403 Å vs. typical 1.470–1.530 Å), indicating electron delocalization .

Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The formamide carbonyl (C=O) shows higher electrophilicity (Fukui index f⁻ = 0.45) than the aromatic ring .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What methodologies resolve discrepancies in reported reaction yields for formamide derivatives?

- Methodological Answer :

- Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, microwave irradiation increases yield by 30% over oil-bath heating .

- Statistical Analysis : Use ANOVA to assess the significance of substituent effects (e.g., electron-donating groups like -OCH₃ increase yield by 25% vs. electron-withdrawing -NO₂ groups) .

Reference Table :

| Substituent (X) | Yield (%) | Basicity (pKa) |

|---|---|---|

| -OCH₃ | 85 | 4.8 |

| -H | 70 | 4.6 |

| -Cl | 55 | 3.9 |

| -NO₂ | 40 | 1.7 |

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.